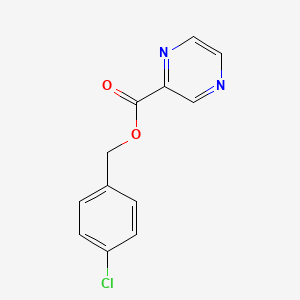
N-(2-chloro-5-methylphenyl)-3-hydroxy-1,4'-bipiperidine-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-methylphenyl)-3-hydroxy-1,4'-bipiperidine-1'-carboxamide is a chemical compound potentially relevant in the field of medicinal chemistry due to its structural features. Compounds with similar structures have been explored for their pharmacological potential and binding affinities to various receptors.
Synthesis Analysis
The synthesis of related compounds involves complex reactions including substitution, condensation, and cyclization steps. For instance, Francisco et al. (2002) investigated the synthesis of analogues to understand structure-activity relationships, focusing on substitutions at the aminopiperidine region (Francisco et al., 2002). Chu et al. (2021) optimized a synthetic route involving reduction and nucleophilic substitution reactions, highlighting the importance of temperature control and solvent selection (Chu et al., 2021).
Molecular Structure Analysis
The molecular structure is typically characterized using techniques like NMR, X-ray crystallography, and quantum-chemical calculations. Volod’kin et al. (2013) utilized quantum-chemical methods to predict the structure and properties of related compounds, indicating the utility of these methods in understanding the electronic and spatial configuration (Volod’kin et al., 2013).
Chemical Reactions and Properties
Chemical reactions often explore the reactivity of functional groups present in the compound. Studies like that by Palanki et al. (2000) have explored structure-activity relationships by modifying specific functional groups and assessing their impact on biological activity (Palanki et al., 2000).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in various conditions. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed. However, specific studies focusing solely on the physical properties of N-(2-chloro-5-methylphenyl)-3-hydroxy-1,4'-bipiperidine-1'-carboxamide were not found, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are determined through experimental studies and computational predictions. The research by Wang et al. (2018) on similar compounds utilized computational methods to predict reactivity and interaction with biological targets, providing insights into potential chemical behavior (Wang et al., 2018).
Propriétés
IUPAC Name |
N-(2-chloro-5-methylphenyl)-4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-13-4-5-16(19)17(11-13)20-18(24)21-9-6-14(7-10-21)22-8-2-3-15(23)12-22/h4-5,11,14-15,23H,2-3,6-10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOVWRDXHHRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)

![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
![1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5663663.png)


![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)